4-Bromo-2,5-dichlorophenol

Description

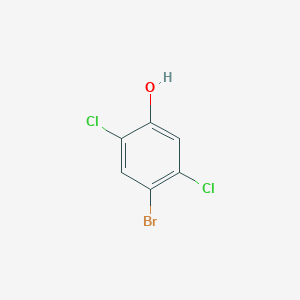

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWKEEKUMAZJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50540-61-9 (hydrochloride salt) | |

| Record name | 2,5-Dichloro-4-bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3062073 | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-42-7 | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2,5-dichlorophenol CAS number 1940-42-7

An In-depth Technical Guide to 4-Bromo-2,5-dichlorophenol (CAS 1940-42-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 1940-42-7), a halogenated aromatic compound with significant applications in various industrial and research settings. This document details its chemical and physical properties, synthesis protocols, analytical methods, and known biological and toxicological profiles, serving as a critical resource for professionals in chemistry and life sciences.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a faint phenolic odor.[1] Its structure consists of a phenol ring substituted with one bromine and two chlorine atoms. This substitution pattern confers specific chemical reactivity and physical characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1940-42-7 | [1][2] |

| Molecular Formula | C₆H₃BrCl₂O | [1][2] |

| Molecular Weight | 241.90 g/mol | [2] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | 68-73 °C | [2][3][4] |

| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| pKa | 6.98 ± 0.23 (Predicted) | [1] |

| Flash Point | 118.2 ± 25.9 °C | [3] |

| Solubility | Sparingly soluble in water | [1] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | [1] |

| InChIKey | HWWKEEKUMAZJLL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Br)Cl)O | [1] |

| Synonyms | 2,5-Dichloro-4-bromophenol, Phosvel phenol, Leptophos phenol | [2] |

Synthesis Protocol

This compound is typically synthesized via the electrophilic bromination of 2,5-dichlorophenol.[1] A patented method highlights a process designed to achieve high purity and yield by minimizing the formation of isomeric byproducts.[5][6]

Experimental Protocol: Bromination of 2,5-Dichlorophenol

This protocol is adapted from a patented industrial process for producing high-purity this compound.[5][6]

Materials:

-

2,5-Dichlorophenol (0.5 mole, 81.5 g)

-

Chlorobenzene (120 g)

-

Triethylamine hydrochloride (0.03 mole, 4.1 g)

-

Bromine (0.5 mole, 80.0 g)

Procedure:

-

Dissolve 81.5 g (0.5 mole) of 2,5-dichlorophenol in 120 g of chlorobenzene in a suitable reactor.

-

Add 4.1 g (0.03 mole) of triethylamine hydrochloride to the mixture.

-

Cool the reaction mixture to 5°C.

-

Add 80.0 g (0.5 mole) of bromine dropwise over a period of 3 hours.

-

During the first hour of bromine addition, maintain the reaction temperature between 5°C and 8°C.

-

Allow the temperature to rise to approximately 15°C by the end of the bromine addition. A continuous evolution of hydrogen bromide gas will be observed.

-

After the complete addition of bromine, stir the reaction mixture for 1 hour at 15°C to 20°C.

-

Remove the solvent (chlorobenzene) by distillation under vacuum (15-20 torr) at 70°C.

-

The resulting product is this compound with a reported yield of approximately 98% and a purity of 94%, containing minimal amounts of the 6-bromo isomer.[5][6]

Caption: Synthesis workflow for this compound.

Analytical Methods

The characterization and quantification of this compound are performed using standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data Availability | Reference |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrometry (MS) | Spectrum available (EI) | [7][8] |

| Infrared (IR) Spectroscopy | Spectrum available | [7] |

Experimental Protocols for Analysis

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.

-

Methodology:

-

Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

-

3.1.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess purity and confirm the molecular weight and fragmentation pattern.

-

Methodology:

-

Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Inject an aliquot (e.g., 1 µL) into the GC-MS system.

-

GC Conditions (Typical): Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp (e.g., 50°C for 2 min, then ramp to 280°C at 10°C/min).

-

MS Conditions (Typical): Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-350.

-

Analyze the resulting chromatogram for purity and the mass spectrum of the peak for the molecular ion and characteristic fragments.[8]

-

Caption: General analytical workflow for compound characterization.

Applications and Uses

This compound serves as a key intermediate in the synthesis of a variety of commercial and specialty chemicals.[1]

-

Agrochemicals: It is a valuable precursor for insecticides and acaricides. Notably, it is used in the production of O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester, an active ingredient in certain pesticides.[5] It is also a known metabolite of the organophosphate insecticide profenofos, though some sources may confuse it with the related 4-bromo-2-chlorophenol.[9][10]

-

Pharmaceuticals and Dyes: The compound is utilized as a building block in the synthesis of various pharmaceuticals and dye molecules.[1]

-

Antimicrobial Agent: Due to its phenolic structure and halogen substituents, it exhibits antimicrobial properties, making it useful in disinfectants, preservatives, and as a biocide in water treatment to inhibit the growth of bacteria and fungi.[1]

-

Industrial Chemicals: It is also employed as an intermediate in the manufacturing of flame retardants and polymer additives.[1]

Caption: Key application areas for this compound.

Biological Activity and Toxicology

The biological profile of this compound is primarily defined by its toxicity and its role as a metabolite.

Toxicological Profile:

-

The compound is classified as moderately toxic by ingestion.[1]

-

GHS hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Upon heating to decomposition, it can emit toxic vapors of bromide and chloride.[1]

-

Safety precautions should be taken to avoid contact with skin, eyes, and clothing, and to prevent inhalation.[1]

Metabolism: While direct metabolic pathways for this compound are not extensively detailed, its formation as a metabolite is relevant. The structurally similar compound, 4-bromo-2-chlorophenol, is a known detoxification product of the insecticide profenofos, formed through the action of cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2B6.[9][10] This suggests that similar enzymatic pathways could be involved in the metabolism of related compounds. The general class of bromophenols found in marine organisms like red algae is known to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral properties, which is consistent with the observed antimicrobial use of the title compound.[11]

Table 4: GHS Hazard Information

| Hazard Class | GHS Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2,5-dichloro-4-bromophenol | CAS#:1940-42-7 | Chemsrc [chemsrc.com]

- 4. labproinc.com [labproinc.com]

- 5. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- 6. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 7. This compound(1940-42-7) 1H NMR spectrum [chemicalbook.com]

- 8. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]

- 9. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

4-Bromo-2,5-dichlorophenol chemical properties

An In-depth Technical Guide to 4-Bromo-2,5-dichlorophenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Overview

This compound is a halogenated phenolic compound with the chemical formula C₆H₃BrCl₂O.[1] It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] This document summarizes its key chemical properties, provides detailed experimental protocols for its synthesis, and outlines its primary applications and safety considerations.

Key Identifiers:

Chemical and Physical Properties

This compound typically appears as a white to off-white crystalline powder with a slight phenolic odor.[1] It is sparingly soluble in water but soluble in methanol.[1][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 241.897 g/mol | [5][6] |

| Melting Point | 73 °C | [4][5] |

| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.9 ± 0.1 g/cm³ | [5] |

| pKa | 6.98 ± 0.23 (Predicted) | [1][4] |

| Flash Point | 118.2 °C | [4][5] |

| LogP | 3.75 | [5] |

| Appearance | White to off-white crystalline powder | [1] |

Spectroscopic Data

Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), are available through various chemical databases.[1][6][7] This information is crucial for structure confirmation and purity analysis.

Synthesis and Experimental Protocols

This compound is synthesized via the bromination of 2,5-dichlorophenol.[1][2] The following protocol is based on a patented process designed to achieve high purity and yield.[2][8]

Experimental Protocol: Bromination of 2,5-Dichlorophenol

Objective: To synthesize this compound with high purity, minimizing the formation of the 6-bromo isomer.[2][8]

Materials:

-

2,5-Dichlorophenol (0.5 mole, 81.5 g)[2]

-

Chlorobenzene (120 g)[2]

-

Triethylamine hydrochloride (0.03 mole, 4.1 g)[2]

-

Bromine (0.5 mole, 80.0 g)[2]

Procedure:

-

Dissolve 81.5 g (0.5 mole) of 2,5-dichlorophenol in 120 g of chlorobenzene in a suitable reactor.[2]

-

Add 4.1 g (0.03 mole) of triethylamine hydrochloride to the mixture.[2]

-

Cool the reaction mixture to 5°C.[2]

-

Over a period of 3 hours, add 80.0 g (0.5 mole) of bromine to the mixture.[2]

-

During the first hour of bromine addition, maintain the reaction temperature between 5°C and 8°C.[2][8]

-

Allow the temperature to rise to approximately 15°C by the end of the bromine addition. An evolution of hydrogen bromide gas will be observed.[2][8]

-

After the complete addition of bromine, stir the reaction mixture for 1 hour at 15°C to 20°C.[2][8]

-

Remove the solvent (chlorobenzene) by distillation in vacuo at 70°C and 15-20 torr.[2][8]

Results:

-

The product contains about 94% by weight of this compound, corresponding to a 98% theoretical yield.[2][8]

-

The formation of the undesired 6-bromo-2,5-dichlorophenol isomer is significantly reduced to 0.5-1% by weight.[2]

Caption: Synthesis workflow for this compound.

Applications and Reactivity

This compound serves as a crucial building block and intermediate in various chemical syntheses.[1]

-

Agrochemicals: It is a key precursor for producing insecticidal and acaricidal active substances, such as O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester.[2]

-

Pharmaceuticals: The compound is used as a reactant in the preparation of phenoxy-nicotinamides, which have shown inhibitory activity against the bile acid receptor GPBAR1 (TGR5).[4][9]

-

Antimicrobial Agent: It exhibits antimicrobial properties, making it useful in the formulation of disinfectants, preservatives, and as a biocide in water treatment to inhibit the growth of bacteria and fungi.[1]

-

Industrial Chemicals: It is also employed as an intermediate in the production of dyes, flame retardants, and polymer additives.[1]

Caption: Key applications of this compound.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][10]

GHS Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

Precautionary Measures:

-

Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10]

-

Handle in a well-ventilated area to avoid inhalation.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

In case of contact, rinse the affected area thoroughly with water.[11]

-

Store in a cool, dry place.[1] When heated to decomposition, it may emit toxic vapors of bromide and chloride.[1]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the agrochemical, pharmaceutical, and industrial sectors. Its synthesis is well-established, allowing for high-yield production. Proper understanding of its chemical properties and adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- 3. This compound | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 2,5-dichloro-4-bromophenol | CAS#:1940-42-7 | Chemsrc [chemsrc.com]

- 6. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]

- 7. This compound(1940-42-7) 1H NMR [m.chemicalbook.com]

- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 9. This compound | 1940-42-7 [chemicalbook.com]

- 10. This compound | 1940-42-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

4-Bromo-2,5-dichlorophenol physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,5-dichlorophenol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of a compound is fundamental. This technical guide provides a detailed overview of the core physical properties of this compound, a halogenated phenol with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Core Physical Properties

This compound is a white to off-white crystalline powder with a slight phenolic odor.[1] Its chemical structure consists of a benzene ring substituted with a hydroxyl group, a bromine atom, and two chlorine atoms.

Data Presentation: A Summary of Quantitative Properties

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1940-42-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃BrCl₂O | [1][2][3][4] |

| Molecular Weight | 241.90 g/mol | [2][4] |

| Melting Point | 73 °C | [2][3][6] |

| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg | [2] |

| 187 °C at 80 mmHg | [3][6] | |

| Density | 1.9 ± 0.1 g/cm³ | [2] |

| pKa | 6.98 ± 0.23 (Predicted) | [1][3] |

| Solubility | Sparingly soluble in water, soluble in Methanol.[1][3][6] | [1][3][6] |

| Flash Point | 118.2 ± 25.9 °C | [2] |

| LogP | 3.75 | [2] |

| Appearance | White to off-white crystalline powder.[1] | [1] |

Experimental Protocols

1. Determination of Melting Point (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small amount of dry this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2. Determination of Boiling Point (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The sample is heated, and the temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed, and the boiling point is reported at a specific pressure (e.g., 187 °C at 80 mmHg).[3][6]

-

3. Determination of Solubility

-

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Apparatus: Vials, balance, magnetic stirrer, temperature-controlled bath.

-

Procedure (for solubility in Methanol):

-

A known volume of methanol is placed in a vial at a constant temperature.

-

Small, accurately weighed amounts of this compound are added incrementally to the solvent.

-

The mixture is stirred vigorously after each addition until the solid is completely dissolved.

-

The process is continued until a saturated solution is formed (i.e., solid material remains undissolved).

-

The total mass of the dissolved solid is used to calculate the solubility in terms of g/100 mL or mol/L.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound.

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship for Compound Analysis

This diagram outlines a logical workflow for the physical and structural analysis of a synthesized batch of this compound.

Caption: A logical workflow for the analysis and characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 2,5-dichloro-4-bromophenol | CAS#:1940-42-7 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1940-42-7 [chemicalbook.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

Solubility of 4-Bromo-2,5-dichlorophenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,5-dichlorophenol in various organic solvents. Due to the limited availability of precise quantitative public data, this guide synthesizes qualitative information, predicted solubility trends based on physicochemical properties, and detailed experimental protocols to empower researchers in their handling and application of this compound.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like"[1]. This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. For this compound, the presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, while the halogenated benzene ring contributes to its non-polar, lipophilic character.

A key indicator of a compound's lipophilicity is its octanol-water partition coefficient (logP). The predicted XlogP value for this compound is 3.8, indicating a strong preference for non-polar or lipophilic environments over aqueous media[2][3]. This suggests good solubility in non-polar organic solvents.

Solubility Profile of this compound

Qualitative Solubility Data

Multiple sources confirm that this compound is soluble in methanol[2][4]. Based on its chemical structure and the solubility of similar compounds like 4-bromophenol, which is freely soluble in alcohol, chloroform, ether, and glacial acetic acid, it is anticipated that this compound exhibits good solubility in a variety of common organic solvents[5].

Predicted Solubility Trends

Based on the structural characteristics of this compound, the following trends in solubility can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | High | The hydroxyl group of the phenol can form hydrogen bonds with the alcohol solvents. |

| Ketones (e.g., Acetone) | High | The polar carbonyl group of the ketone can interact with the polar hydroxyl group of the phenol. |

| Esters (e.g., Ethyl Acetate) | Moderate to High | The ester group provides some polarity for interaction, and the overall solvent environment is suitable for the halogenated aromatic ring. |

| Ethers (e.g., Diethyl Ether) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the phenolic hydroxyl group. |

| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | High | The non-polar nature of these solvents is compatible with the large, non-polar halogenated benzene ring of the solute. |

| Aromatic Hydrocarbons (e.g., Toluene) | Moderate to High | The aromatic ring of toluene can interact favorably with the aromatic ring of this compound through π-π stacking. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Low to Moderate | As non-polar solvents, they will primarily interact with the non-polar part of the molecule. The presence of the polar hydroxyl group may limit solubility compared to more polar solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique[6][7][8][9][10]. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of aliquot × 10)

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. Khan Academy [khanacademy.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic data for 4-Bromo-2,5-dichlorophenol (¹H NMR, ¹³C NMR, IR, MS)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromo-2,5-dichlorophenol (CAS No: 1940-42-7), a significant compound in various chemical and pharmaceutical research sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound. While experimentally determined high-resolution NMR and IR peak-specific data are not extensively available in the public domain, the expected values are presented based on the analysis of its chemical structure and data from similar halogenated phenols. Mass spectrometry data has been sourced from the NIST Mass Spectrometry Data Center.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons, in addition to a signal for the phenolic hydroxyl group. The exact chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.8 - 7.5 | Singlet |

| H-6 | 6.8 - 7.5 | Singlet |

| -OH | 5.0 - 7.0 | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (-OH) | 148 - 158 |

| C-2 (-Cl) | 120 - 130 |

| C-3 (-H) | 115 - 125 |

| C-4 (-Br) | 110 - 120 |

| C-5 (-Cl) | 125 - 135 |

| C-6 (-H) | 110 - 120 |

Note: Experimentally verified chemical shift assignments for this compound are not publicly available. The ranges are estimated from spectral data of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-O, C=C aromatic, and C-X (halogen) bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

| C-Br stretch | 500 - 650 | Medium to Strong |

Note: This table represents expected absorption regions. Specific peak values can be found by accessing spectral databases.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a complex isotopic pattern in the molecular ion region due to the presence of bromine and chlorine isotopes. The data presented is based on electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 240, 242, 244, 246 | Major peaks in cluster | [M]⁺ (Molecular Ion) |

| 161, 163 | Moderate | [M - Br]⁺ |

| 205, 207, 209 | Moderate | [M - Cl]⁺ |

| 132 | Moderate | [M - Br - Cl]⁺ |

| 97 | Moderate | Fragment |

| 62 | Base Peak | Fragment |

Note: The isotopic distribution for the molecular ion cluster is a key identifying feature due to the natural abundances of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 240 ppm) is used. A proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure (8-10 tons) in a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the compound in a volatile organic solvent like dichloromethane or methanol is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

4-Bromo-2,5-dichlorophenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-dichlorophenol

This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound as an intermediate. This compound is a valuable intermediate for producing insecticidal and acaricidal active substances[1].

Data Presentation: Physicochemical Properties

The key physical and chemical properties of this compound (CAS No: 1940-42-7) are summarized in the table below for quick reference and comparison. This compound is a white to off-white crystalline solid or powder with a slight phenolic odor.[2][3]

| Property | Value | Source(s) |

| Melting Point | 73 °C | [3][4] |

| Boiling Point | 271.9 ± 35.0 °C (at 760 mmHg) | |

| 187 °C (at 80 mmHg) | [4] | |

| Molecular Formula | C₆H₃BrCl₂O | [2][4] |

| Molecular Weight | 241.897 g/mol | |

| Density | 1.9 ± 0.1 g/cm³ | |

| Flash Point | 118.2 ± 25.9 °C | |

| pKa | 6.98 ± 0.23 (Predicted) | [2][4] |

| Solubility | Sparingly soluble in water; Soluble in Methanol | [2][4] |

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for verifying the identity and purity of a chemical compound. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.

Melting Point Determination (Capillary Method)

This is a common and effective method for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of the dry this compound is finely powdered on a clean, dry surface.[5][6] The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently, or the sample is compacted by dropping the tube through a long glass tube, to pack the solid into the sealed end to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing a high-boiling point oil (like paraffin) or an electrically heated metal block apparatus (e.g., Mel-Temp).[5]

-

Heating and Observation: The apparatus is heated rapidly at first to a temperature about 15-20°C below the expected melting point.[7] The heating rate is then reduced to a slow and steady 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts completely. This range is the melting point of the sample. For accuracy, the determination should be repeated at least once.

Boiling Point Determination (Micro Method using Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to use this method.

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[8] A capillary tube, sealed at one end, is placed into the liquid with its open end down.[8]

-

Apparatus Setup: The small test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] The entire assembly is then clamped inside a Thiele tube filled with a suitable heating oil, ensuring the sample is immersed below the oil level.[8]

-

Heating and Observation: The side arm of the Thiele tube is heated gently.[8] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and stop. The exact moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance, as it is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[8]

Logical Workflow Visualization

The following diagram illustrates a common laboratory synthesis pathway for this compound, which involves the electrophilic bromination of 2,5-dichlorophenol.[1][2][9]

Caption: Synthesis workflow for this compound.

References

- 1. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. labproinc.com [labproinc.com]

- 4. lookchem.com [lookchem.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

An In-depth Technical Guide to Bromodichlorophenol Isomers (C₆H₃BrCl₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromodichlorophenol, compounds with the chemical formula C₆H₃BrCl₂O. Halogenated phenols are significant in various fields, including environmental science, toxicology, and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document details their nomenclature, physicochemical properties, synthesis protocols, analytical methods, and known biological activities, presenting a valuable resource for professionals in research and development.

IUPAC Nomenclature and Isomerism

The molecular formula C₆H₃BrCl₂O corresponds to several positional isomers of bromodichlorophenol. According to IUPAC nomenclature rules for substituted phenols, the carbon atom bearing the hydroxyl (-OH) group is designated as position 1. The substituents (bromo- and chloro- groups) are then assigned the lowest possible locants on the benzene ring.[1][2]

There are 18 possible isomers of bromodichlorophenol. The systematic IUPAC names for these isomers are determined by the positions of the bromine and two chlorine atoms on the phenol ring.

Table 1: IUPAC Names of all 18 Bromodichlorophenol Isomers

| Isomer # | IUPAC Name |

| 1 | 2-Bromo-3,4-dichlorophenol |

| 2 | 2-Bromo-3,5-dichlorophenol |

| 3 | 2-Bromo-3,6-dichlorophenol |

| 4 | 2-Bromo-4,5-dichlorophenol |

| 5 | 2-Bromo-4,6-dichlorophenol |

| 6 | 3-Bromo-2,4-dichlorophenol |

| 7 | 3-Bromo-2,5-dichlorophenol |

| 8 | 3-Bromo-2,6-dichlorophenol |

| 9 | 3-Bromo-4,5-dichlorophenol |

| 10 | 4-Bromo-2,3-dichlorophenol |

| 11 | 4-Bromo-2,5-dichlorophenol |

| 12 | 4-Bromo-2,6-dichlorophenol |

| 13 | 4-Bromo-3,5-dichlorophenol |

| 14 | 5-Bromo-2,3-dichlorophenol |

| 15 | 5-Bromo-2,4-dichlorophenol |

| 16 | 6-Bromo-2,3-dichlorophenol |

| 17 | 6-Bromo-2,4-dichlorophenol |

| 18 | 6-Bromo-2,5-dichlorophenol |

Physicochemical Properties

Table 2: Physicochemical Data of Selected Bromodichlorophenol Isomers and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Reference |

| 2,4-Dichlorophenol | 163.00 | 42-43 | 209-210 | 7.85 | [3] |

| This compound | 241.89 | 74-76 | - | - | [4] |

| 2-Bromo-4,6-dichlorophenol | 241.90 | 66-68 | 240 | - | [5] |

| 2,4,6-Tribromophenol | 330.80 | 90-94 | 282-290 | - | [6] |

Synthesis of Bromodichlorophenol Isomers

The synthesis of specific bromodichlorophenol isomers typically involves the electrophilic halogenation of a substituted phenol precursor. The regioselectivity of the reaction is directed by the existing substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. Careful control of reaction conditions is necessary to achieve the desired isomer.

General Experimental Protocol: Bromination of Dichlorophenols

This protocol describes a general method for the synthesis of bromodichlorophenols from the corresponding dichlorophenol isomers.

Materials:

-

Dichlorophenol isomer (1.0 eq)

-

Bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride)

-

Catalyst (optional, e.g., iron filings or iodine)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the dichlorophenol isomer in the chosen solvent in a round-bottom flask equipped with a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent or NBS in portions to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Note: The specific solvent, temperature, and reaction time will depend on the starting dichlorophenol isomer and the desired product. For instance, the synthesis of this compound can be achieved by the bromination of 2,5-dichlorophenol.[7][8]

Synthesis of 5-Bromo-2-chlorophenol

A specific protocol for the synthesis of 5-bromo-2-chlorophenol involves the demethylation of 5-bromo-2-chloroanisole using boron tribromide (BBr₃).[9]

Materials:

-

5-Bromo-2-chloroanisole

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃) solution in DCM

-

2N Sodium hydroxide (NaOH) solution

-

2N Hydrochloric acid (HCl)

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-2-chloroanisole in DCM and cool the solution to 0-5 °C.

-

Slowly add a solution of BBr₃ in DCM dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture into a pre-cooled mixture of 2N NaOH and ice.

-

Wash the aqueous layer with TBME.

-

Acidify the aqueous phase with 2N HCl.

-

Extract the product with TBME.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-chlorophenol.[9]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of bromodichlorophenol isomers in various matrices. Due to the polarity of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS Analysis of Bromodichlorophenol Isomers

This protocol provides a general procedure for the analysis of bromodichlorophenol isomers.

Sample Preparation and Derivatization (Acetylation):

-

For aqueous samples, acidify to pH < 2 with sulfuric acid.

-

Extract the phenols with a suitable organic solvent (e.g., dichloromethane).

-

Dry the extract over anhydrous sodium sulfate and concentrate.

-

To the concentrated extract, add acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).

-

Heat the mixture to form the acetate derivatives.

-

After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250-280 °C.

-

Injection Mode: Splitless for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 8-10 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

MS Transfer Line Temperature: 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 50 to 400.

Data Analysis: Identification of the isomers is based on their retention times and comparison of their mass spectra with reference spectra in a library (e.g., NIST). Quantification is typically performed using an internal standard method.

Biological Activity and Potential Applications

Bromophenols, as a class of compounds, have been reported to exhibit a range of biological activities, making them of interest to drug development professionals.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of brominated phenols against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The degree and position of bromination can significantly influence the antimicrobial potency. For instance, certain synthetic bromophenols have shown potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, and Salmonella typhimurium.[10] Some bromophenol derivatives have also been shown to inhibit the biofilm formation of pathogenic bacteria, a critical factor in antibiotic resistance.[11][12]

Enzyme Inhibition

Bromophenols have also been investigated as inhibitors of various enzymes. Some novel bromophenol derivatives have shown inhibitory activity against carbonic anhydrases and acetylcholinesterase, enzymes implicated in conditions such as glaucoma and Alzheimer's disease, respectively. This suggests that bromodichlorophenol scaffolds could be explored for the development of novel therapeutic agents targeting these enzymes.

Signaling Pathway and Experimental Workflow Visualization

To illustrate a potential mechanism of action and a typical experimental workflow, the following diagrams are provided.

Caption: Competitive inhibition of an enzyme by a bromodichlorophenol isomer.

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion

The isomers of bromodichlorophenol represent a versatile class of compounds with potential applications in various scientific and industrial domains. This technical guide provides a foundational understanding of their nomenclature, properties, synthesis, and analysis. The reported biological activities, particularly their antimicrobial and enzyme inhibitory effects, highlight their potential as lead structures in drug discovery and development. Further research is warranted to fully elucidate the structure-activity relationships and toxicological profiles of each isomer to harness their full potential safely and effectively.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-4,6-dichlorophenol [webbook.nist.gov]

- 6. 3,5-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 8. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- 9. 5-Bromo-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 10. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of 4-Bromo-2,5-dichlorophenol from 2,5-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromo-2,5-dichlorophenol from 2,5-dichlorophenol, a valuable intermediate in the production of various agrochemicals and pharmaceuticals.[1] This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data analysis, and a visual representation of the reaction pathway and experimental workflow.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic bromination of 2,5-dichlorophenol. The reaction involves the substitution of a hydrogen atom on the aromatic ring of 2,5-dichlorophenol with a bromine atom. The hydroxyl group of the phenol is a strongly activating ortho-, para-director. However, to selectively obtain the 4-bromo isomer and minimize the formation of the undesired 6-bromo isomer, a catalyst is employed.[1][2]

The use of a tertiary amine salt, such as triethylamine hydrochloride or ethyl-trimethyl ammonium bromide, as a catalyst has been shown to significantly improve the yield and purity of the desired this compound.[1][2] The catalyst is believed to enhance the regioselectivity of the bromination reaction, favoring substitution at the para-position relative to the hydroxyl group.

Quantitative Data Summary

The following table summarizes the quantitative data from the synthesis of this compound, comparing the reaction with and without a catalyst.

| Parameter | With Catalyst (Triethylamine Hydrochloride) | Without Catalyst |

| Starting Material | 2,5-Dichlorophenol | 2,5-Dichlorophenol |

| Brominating Agent | Bromine | Bromine |

| Solvent | Chlorobenzene | Chlorobenzene |

| Catalyst | Triethylamine Hydrochloride | None |

| Temperature | 5°C to 20°C | 5°C to 20°C |

| Reaction Time | 4 hours | 4 hours |

| Product Yield | 98% (of theoretical) | 90% (of theoretical) |

| Product Purity | 94% (this compound) | 88% (this compound) |

| By-product | 0.5-1% (6-bromo-2,5-dichlorophenol) | 5-6% (6-bromo-2,5-dichlorophenol) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[1][2]

Materials:

-

2,5-Dichlorophenol (0.5 mole, 81.5 g)

-

Chlorobenzene (120 g)

-

Triethylamine hydrochloride (0.03 mole, 4.1 g)

-

Bromine (0.5 mole, 80.0 g)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Cooling bath (ice-salt mixture)

-

Dropping funnel

-

Thermometer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 81.5 g (0.5 mole) of 2,5-dichlorophenol in 120 g of chlorobenzene in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add 4.1 g (0.03 mole) of triethylamine hydrochloride to the solution.

-

Cooling: Cool the mixture to 5°C using a cooling bath.

-

Bromine Addition: Slowly add 80.0 g (0.5 mole) of bromine to the reaction mixture over a period of 3 hours using a dropping funnel. Maintain the reaction temperature between 5°C and 8°C during the first hour of addition.

-

Temperature Increase: After the first hour, allow the temperature to gradually rise to about 15°C by the end of the bromine addition. Evolution of hydrogen bromide gas will be observed.

-

Stirring: Once the bromine addition is complete, stir the reaction mixture at 15°C to 20°C for an additional hour.

-

Solvent Removal: Remove the solvent (chlorobenzene) by distillation in vacuo at 70°C and 15-20 torr.

-

Product Isolation: The resulting product is 126.0 g of a substance containing 94% by weight of this compound, corresponding to a yield of 98% of the theoretical amount.[1][2]

Visualizations

Reaction Pathway

The following diagram illustrates the electrophilic bromination of 2,5-dichlorophenol to form this compound.

Caption: Electrophilic bromination of 2,5-dichlorophenol.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-2,5-dichlorophenol as an Intermediate for Insecticides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-2,5-dichlorophenol as a key intermediate in the synthesis of organophosphate insecticides. Detailed protocols for the synthesis of the notable insecticide, leptophos, are provided, along with its mechanism of action and relevant toxicological data.

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of several organophosphate insecticides.[1][2] Its specific structure allows for the creation of molecules with potent insecticidal activity. The primary application of this intermediate is in the production of insecticides such as leptophos and bromophos.[3] These insecticides function by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[4][5]

Featured Insecticide: Leptophos

Leptophos, with the IUPAC name O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a potent organophosphate insecticide and fungicide.[4] It was historically used for the protection of crops like rice, cotton, fruits, and vegetables.[4] Due to its toxicity, its use has been discontinued in many countries.[4]

Quantitative Data: Efficacy and Toxicity of Leptophos

The following tables summarize the available quantitative data on the toxicity of leptophos.

Table 1: Acute Toxicity of Leptophos (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 19 | [4] |

| Rat | Skin | 44 | [4] |

| Rat | Intraperitoneal | 135 | [4] |

| Cat | Intraperitoneal | >50 | [6] |

Table 2: In Vitro Enzyme Inhibition by Leptophos and its Enantiomers (IC50)

| Enzyme Source | Compound | IC50 (µg/mL) | Reference |

| Butyrylcholinesterase (horse serum) | (+)-leptophos | 0.241 | [7] |

| Butyrylcholinesterase (horse serum) | (-)-leptophos | 1.17 | [7] |

| Butyrylcholinesterase (horse serum) | (+/-)-leptophos (racemic) | 1.05 | [7] |

| Acetylcholinesterase (housefly heads) | (+)-leptophos | 14.01 | [7] |

| Acetylcholinesterase (housefly heads) | (-)-leptophos | 24.32 | [7] |

| Acetylcholinesterase (housefly heads) | (+/-)-leptophos (racemic) | 13.22 | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2,5-dichlorophenol.

Protocol 1: Bromination of 2,5-dichlorophenol [8]

Materials:

-

2,5-dichlorophenol

-

Chlorobenzene

-

Triethylamine hydrochloride

-

Bromine

Procedure:

-

Dissolve 81.5 g (0.5 mole) of 2,5-dichlorophenol in 120 g of chlorobenzene in a reaction vessel.

-

Add 4.1 g (0.03 mole) of triethylamine hydrochloride to the mixture.

-

Cool the mixture to 5°C.

-

Slowly add 80.0 g (0.5 mole) of bromine over a period of 3 hours, maintaining the temperature between 5°C and 10°C.

-

After the addition of bromine is complete, stir the reaction mixture at 15° to 20°C for 1 hour.

-

Distill off the solvent in vacuo at 70°C and 15-20 torr.

-

The resulting product is crude this compound. Further purification can be achieved by distillation.

Synthesis of Leptophos from this compound

Protocol 2: Synthesis of Leptophos [4]

Materials:

-

O-methyl phenylthiophosphonyl chloride

-

This compound

-

An appropriate solvent (e.g., toluene)

-

A base to neutralize the HCl byproduct (e.g., triethylamine)

Procedure:

-

In a reaction vessel, dissolve this compound in a suitable solvent like toluene.

-

Add an equimolar amount of a base, such as triethylamine, to the solution.

-

Slowly add an equimolar amount of O-methyl phenylthiophosphonyl chloride to the reaction mixture while stirring.

-

The reaction proceeds via a condensation reaction, forming leptophos and triethylamine hydrochloride as a byproduct.

-

After the reaction is complete, the triethylamine hydrochloride can be removed by filtration.

-

The solvent is then removed under reduced pressure to yield crude leptophos.

-

The crude product can be further purified by recrystallization or chromatography.

Visualizations

Logical Workflow for Leptophos Synthesis

Caption: Synthetic pathway from starting materials to the insecticide leptophos.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides like leptophos exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Caption: Diagram illustrating the inhibitory effect of leptophos on acetylcholinesterase.

References

- 1. This compound | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. Leptophos - Wikipedia [en.wikipedia.org]

- 5. 338. Leptophos (WHO Pesticide Residues Series 5) [inchem.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Separation and toxicity of enantiomers of organophosphorus insecticide leptophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

Analytical Methods for the Detection of 4-Bromo-2,5-dichlorophenol: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of halogenated phenols such as 4-Bromo-2,5-dichlorophenol is critical for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical products. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Overview of Analytical Approaches

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique, particularly when coupled with a derivatization step to improve the volatility and chromatographic behavior of the phenolic analyte.[1][2][3]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers the advantage of analyzing the compound directly without derivatization, simplifying sample preparation and reducing analysis time.[4][5][6]

These methods, when properly validated, can provide reliable and accurate quantification of this compound in various matrices.

Application Note 1: Analysis of this compound in Water by GC-MS with Derivatization

This method is suitable for the trace analysis of this compound in aqueous samples such as wastewater and drinking water. A derivatization step with pentafluorobenzyl bromide (PFBBr) is employed to enhance sensitivity and chromatographic performance.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method for the analysis of this compound, based on data from similar halogenated phenols.[7][8]

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

-

Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter to remove particulate matter. Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2).[9]

-

Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained this compound with 10 mL of acetone or a mixture of methanol and acetonitrile.[9]

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a 10% solution of pentafluorobenzyl bromide (PFBBr) in acetone and 50 µL of a catalyst solution (e.g., 18-crown-6 ether solution in acetone).[2]

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, evaporate the solvent and reconstitute the residue in 1 mL of hexane for GC-MS analysis.[7]

-

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[10]

-

Injector: Splitless mode at 275°C.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramp at 10°C/min to 300°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the PFB derivative of this compound.

-

Transfer Line Temperature: 300°C.[10]

-

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Application Note 2: Analysis of this compound in Biological Matrices by HPLC-MS/MS

This method is suitable for the direct and sensitive quantification of this compound in biological samples such as plasma or urine, which is relevant for toxicological and pharmacokinetic studies.

Quantitative Data Summary

The following table presents the expected performance characteristics for the HPLC-MS/MS method, based on data for similar halogenated phenols.[5][6][11]

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 10% |

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: For urine samples, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be necessary to cleave conjugates. Adjust the sample pH to around 5-6.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.[12]

-

Sample Loading: Load 1-2 mL of the pre-treated biological sample onto the conditioned SPE cartridge.

-

Cartridge Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute this compound from the cartridge with 3 mL of methanol.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]

-

Gradient Program: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized. For example, the deprotonated molecule [M-H]⁻ would be the precursor ion.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Experimental Workflow Diagram

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Method Validation

For both GC-MS and HPLC-MS/MS methods, a thorough validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results.[14][15][16] Key validation parameters to assess include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

- 1. mdpi.com [mdpi.com]

- 2. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]

- 3. weber.hu [weber.hu]

- 4. shimadzu.com [shimadzu.com]

- 5. Harnessing an amide-based covalent organic framework in solid-phase extraction for chlorophenol analysis in industrial wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jasco-global.com [jasco-global.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tsijournals.com [tsijournals.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. ukm.my [ukm.my]

- 13. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. seejph.com [seejph.com]

- 15. iosrphr.org [iosrphr.org]

- 16. demarcheiso17025.com [demarcheiso17025.com]

- 17. series.publisso.de [series.publisso.de]

- 18. epa.gov [epa.gov]

- 19. pjlabs.com [pjlabs.com]

Application Note: Analysis of Halogenated Phenols by Gas Chromatography-Mass Spectrometry

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]